1-(2-Methoxyethyl)pyridinium
Description
Structure
3D Structure
Properties
CAS No. |
125713-87-3 |
|---|---|
Molecular Formula |
C8H12NO+ |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
InChI Key |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
Canonical SMILES |
COCC[N+]1=CC=CC=C1 |
Synonyms |
1-(2-methoxyethyl)pyridine |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of 1 2 Methoxyethyl Pyridinium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of the 1-(2-methoxyethyl)pyridinium cation and its interactions with surrounding species.
¹H-NMR and ¹³C-NMR for Structural Elucidation of Pyridinium (B92312) Ring and Methoxyethyl Substituent
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of the this compound cation. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment.
The positive charge on the nitrogen atom in the pyridinium ring causes a significant deshielding effect on the ring protons and carbons, shifting their signals to a lower field (higher ppm) compared to non-quaternized pyridine (B92270). nih.govresearchgate.net The protons alpha to the nitrogen (H-2, H-6) are the most deshielded, followed by the gamma proton (H-4), and then the beta protons (H-3, H-5). A similar trend is observed in the ¹³C NMR spectrum for the corresponding carbon atoms. nih.govresearchgate.net
The methoxyethyl substituent (-CH₂CH₂OCH₃) displays characteristic signals in the aliphatic region of the spectra. The methylene (B1212753) group attached directly to the pyridinium nitrogen (N-CH₂) is deshielded due to the positive charge, while the other methylene (O-CH₂) and the methoxy (B1213986) (O-CH₃) protons and carbons appear at chemical shifts typical for ether functionalities. mdpi.com One- and two-dimensional NMR experiments like COSY, HSQC, and HMBC are employed for unequivocal assignment of all proton and carbon signals. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Cation Predicted values are based on typical ranges for N-alkylated pyridinium salts and methoxyethyl groups. nih.govmdpi.comrsc.orgbhu.ac.in
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | H-2, H-6 (ortho) | 8.8 - 9.2 | Most deshielded due to proximity to N⁺ |
| ¹H | H-4 (para) | 8.4 - 8.7 | Deshielded by ring current and N⁺ |
| ¹H | H-3, H-5 (meta) | 8.0 - 8.3 | Least deshielded ring protons |
| ¹H | N-CH₂ | 4.7 - 5.0 | Adjacent to pyridinium nitrogen |
| ¹H | O-CH₂ | 3.8 - 4.1 | Adjacent to ether oxygen |
| ¹H | O-CH₃ | 3.3 - 3.6 | Methoxy group protons |
| ¹³C | C-2, C-6 (ortho) | 145 - 148 | Most deshielded ring carbons |
| ¹³C | C-4 (para) | 144 - 147 | Deshielded ring carbon |
| ¹³C | C-3, C-5 (meta) | 128 - 131 | Least deshielded ring carbons |
| ¹³C | N-CH₂ | 60 - 64 | Adjacent to pyridinium nitrogen |
| ¹³C | O-CH₂ | 68 - 72 | Adjacent to ether oxygen |
| ¹³C | O-CH₃ | 58 - 60 | Methoxy group carbon |
Application of Heteronuclear NMR (e.g., ¹¹B, ¹⁹F, ³¹P) for Specific Anions
When this compound is formulated as an ionic liquid, heteronuclear NMR is crucial for characterizing the anion and probing cation-anion interactions. nsf.gov Many common anions in ionic liquids contain NMR-active nuclei such as Boron-11 (¹¹B), Fluorine-19 (¹⁹F), and Phosphorus-31 (³¹P). researchgate.netorganicchemistrydata.org
For instance, in a this compound tetrafluoroborate (B81430) ([BF₄]⁻) salt, ¹⁹F and ¹¹B NMR are employed. The ¹¹B NMR spectrum typically shows a signal whose chemical shift and line shape are sensitive to the symmetry of the boron environment. rsc.org The coupling between ¹¹B and ¹⁹F (¹JB-F) can often be observed, providing direct evidence of the B-F bond integrity. nih.gov Similarly, the ¹⁹F NMR spectrum provides information about the fluorine environment. Changes in the chemical shifts or the appearance of multiple signals can indicate different ionic association states or interactions within the liquid. nih.gov For salts containing hexafluorophosphate (B91526) ([PF₆]⁻), ³¹P NMR is used analogously to study the phosphorus environment and its coupling with fluorine.
Correlation of NMR Chemical Shifts with Intermolecular Interactions in Ionic Liquid Systems
The chemical shifts of the this compound cation are sensitive indicators of intermolecular interactions, particularly hydrogen bonding. acs.org The aromatic protons of the pyridinium ring, especially the most acidic ortho-protons (H-2, H-6), can act as hydrogen bond donors to the anion or to solvent molecules. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. It is used to identify the functional groups within the this compound cation and to analyze how its vibrational spectrum is affected by its environment. mdpi.com
Identification of Characteristic Vibrational Modes of the Pyridinium Cation and Methoxyethyl Group
The FT-IR spectrum of a this compound compound displays a series of absorption bands characteristic of the pyridinium core and the methoxyethyl side chain. researchgate.netnih.gov
The pyridinium ring exhibits several key vibrations:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mdpi.com
C=C and C=N stretching: Ring stretching vibrations involving the C=C and C=N bonds are found in the 1450-1650 cm⁻¹ range. researchgate.net The band around 1630-1640 cm⁻¹ is often a hallmark of the pyridinium cation.
C-H in-plane and out-of-plane bending: These modes appear in the fingerprint region (below 1400 cm⁻¹) and are useful for confirming the substitution pattern.
The methoxyethyl group has its own distinct vibrational signatures:
C-H stretching: Aliphatic C-H stretching modes from the -CH₂- and -CH₃ groups are observed between 2850 and 3000 cm⁻¹. esisresearch.org
C-O-C stretching: The characteristic asymmetric stretching of the ether linkage appears as a strong band, typically in the 1100-1150 cm⁻¹ region. esisresearch.org
CH₂ bending: Scissoring, wagging, and twisting modes of the methylene groups are found in the 1200-1470 cm⁻¹ range. esisresearch.org
Table 2: Characteristic FT-IR Vibrational Modes (cm⁻¹) for the this compound Cation Frequencies are based on data for pyridinium salts and ethers. researchgate.netmdpi.comesisresearch.org
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3000 - 3100 | ν(C-H) | Pyridinium Ring |
| 2850 - 3000 | ν(C-H) | Methoxyethyl Group (aliphatic) |
| ~1635 | ν(C=C), ν(C=N) | Pyridinium Ring |
| ~1485 | ν(C=C), ν(C=N) | Pyridinium Ring |
| 1100 - 1150 | νₐₛ(C-O-C) | Methoxyethyl Group (ether) |
| 750 - 800 | γ(C-H) out-of-plane bending | Pyridinium Ring |
Analysis of Intermolecular and Intramolecular Vibrational Bands in Solution and Solid States
The vibrational frequencies observed in FT-IR spectroscopy are sensitive to the physical state of the sample and the nature of intermolecular interactions. spectroscopyonline.com When comparing the solid-state spectrum of a this compound salt to its spectrum in solution or in the liquid (ionic liquid) state, shifts in peak positions and changes in band shapes can reveal information about the molecular environment. mdpi.com
In the solid state, crystal packing forces can lead to sharper, more defined bands and sometimes splitting of peaks due to specific crystallographic orientations. In the liquid state or in solution, these bands often broaden due to the more disordered environment and the variety of intermolecular interactions present. spectroscopyonline.com
Hydrogen bonding between the pyridinium cation's C-H groups and the anion can cause a red-shift (a shift to lower frequency) and broadening of the involved C-H stretching bands. acs.org The magnitude of this shift provides a qualitative measure of the interaction strength. Similarly, interactions involving the ether oxygen of the methoxyethyl group can influence the position of the C-O-C stretching band. By studying the FT-IR spectra in different solvents or at different concentrations, it is possible to analyze the competitive intermolecular interactions and the conformational flexibility of the methoxyethyl chain. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is an essential analytical tool for the characterization of this compound compounds. It provides direct confirmation of the molecular weight of the cation and is instrumental in assessing the purity of a sample. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering high accuracy in mass determination that allows for the confirmation of the elemental composition of the ion. umb.edu
In a typical analysis, the this compound salt is introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI). This method allows the intact cation to be transferred into the gas phase for detection. The resulting mass spectrum will prominently feature a peak corresponding to the mass-to-charge ratio (m/z) of the this compound cation.
Molecular Weight Confirmation: The primary use of MS in this context is to verify the presence and identity of the target cation. By comparing the experimentally observed m/z value with the calculated theoretical value, researchers can confirm the successful synthesis of the compound.
Purity Assessment: Mass spectrometry is also a critical tool for evaluating sample purity. The presence of peaks other than the target cation and its isotopes can indicate impurities, such as residual starting materials, byproducts, or degradation products. For complex mixtures, MS is often coupled with a separation technique like Liquid Chromatography (LC-MS). nih.gov This allows for the separation of different components in the sample before they enter the mass spectrometer, providing a clearer picture of its composition.
The concept of "precursor ion purity" is vital in tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented. nih.gov Assessing the purity of the isolated precursor ion ensures that the resulting fragmentation spectrum is reliable for structural elucidation and not contaminated by fragments from co-isolated impurities. nih.gov For instance, in the analysis of a sample, a purity score can be calculated as the intensity of the selected precursor divided by the total ion intensity within the isolation window. nih.gov A low purity score can lead to unreliable spectral matching and annotations. nih.gov
Advanced Spectroscopic Techniques for Inter-Ionic Interaction Studies (e.g., Terahertz Spectroscopy)
The physical and chemical properties of ionic liquids based on the this compound cation are governed by the interactions between the cation and its corresponding anion. Advanced spectroscopic techniques, particularly in the far-infrared or terahertz (THz) region, are uniquely suited to probe these weak inter-ionic forces.
Terahertz time-domain spectroscopy (THz-TDS) directly investigates low-frequency intermolecular vibrations, which are characteristic of the cation-anion interactions in ionic liquids. nih.govacs.org These vibrations, often appearing as broad absorption bands, provide a "fingerprint" of the collective motions and binding forces within the ionic liquid's network. frontiersin.org The photon energy of THz radiation corresponds to the energy levels of molecular rotational transitions and other low-energy vibrations, making it a sensitive probe for these interactions. frontiersin.org
Research on various pyridinium-based ionic liquids has revealed characteristic intermolecular vibrational bands in the THz region. nih.govacs.org These studies help to clarify the nature of the interactions between different cations and anions. acs.org
Research Findings on Pyridinium Ionic Liquids: Studies using THz-TDS and Infrared (IR) spectroscopy on pyridinium-based ionic liquids with the tetrafluoroborate ([BF₄]⁻) anion have identified key vibrational modes.
It was found that the peak frequency of the intermolecular vibrational band for these ionic liquids is relatively high, ranging from 90 to 100 cm⁻¹. nih.govacs.org This indicates significant Coulombic interaction between the cation and the anion, even with anions like tetrafluoroborate, which are generally considered weakly coordinating. nih.govacs.org The behavior of these low-frequency modes is primarily determined by the Coulomb cation-anion interactions, with a lesser role played by more localized, directional forces like hydrogen bonding. acs.org This sensitivity to the collective ionic network makes THz spectroscopy a powerful tool for understanding how modifications to the cation, such as the introduction of a methoxyethyl group, influence the macroscopic properties of the resulting material. spectroscopyonline.com
Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxyethyl Pyridinium Systems
Catalytic Pathways and Mechanisms
N-substituted pyridinium (B92312) salts, including 1-(2-Methoxyethyl)pyridinium, are recognized for their utility as catalysts in a variety of organic transformations. Their catalytic activity stems from the electronic properties of the pyridinium ring and its ability to act as an electron-withdrawing group, influencing the reactivity of associated molecules.
Pyridinium salts can function as effective nucleophilic catalysts. In this role, the pyridinium moiety itself does not act as the primary nucleophile. Instead, it often serves as a precursor or activating agent. For instance, in reactions involving carboxylic acids, a pyridinium salt can activate the acid, making it more susceptible to nucleophilic attack. This is a common strategy in esterification and amidation reactions. researchgate.net The mechanism typically involves the formation of a highly reactive acyloxy-pyridinium intermediate.
The catalytic cycle can be influenced by the nature of the substituents on the pyridinium ring. The 1-(2-methoxyethyl) group, with its ether linkage, can affect the solubility and steric environment of the catalytic species, potentially modulating its activity and selectivity in different solvent systems. While many studies focus on simpler N-alkyl or N-aryl pyridinium salts, the principles of nucleophilic catalysis are broadly applicable to the 1-(2-methoxyethyl) derivative. evitachem.com
A fundamental aspect of catalysis is the stabilization of the transition state of a reaction, thereby lowering the activation energy. nih.gov Pyridinium salts excel in this regard by stabilizing anionic or electron-rich transition states and intermediates through electrostatic interactions and charge distribution. nih.gov The positive charge on the pyridinium nitrogen can interact favorably with developing negative charges in a reaction intermediate, such as the tetrahedral intermediate in an esterification reaction.
The structure of the this compound cation allows it to participate in these stabilizing interactions. The delocalized positive charge across the aromatic ring provides a broad region for electrostatic stabilization. Furthermore, the methoxyethyl side chain could potentially influence the orientation of substrates within the catalytic pocket through non-covalent interactions, further contributing to the stabilization of specific transition state geometries. elifesciences.org This stabilization is a key factor in the catalytic efficiency of pyridinium-based systems in various organic reactions. nih.gov
| Reaction Type | Catalyst System | Role of Pyridinium Ion | Stabilized Species | Ref. |
| Esterification | Pyridinium Salt / Carboxylic Acid | Activates carboxylic acid via acyloxy-pyridinium intermediate | Tetrahedral intermediate | researchgate.net |
| Rearrangements | Pyridinium p-Toluenesulfonate (PPTS) | Acts as a mild acid catalyst | Carbocationic intermediates | chemicalbook.com |
| Condensation | N-alkyl-pyridinium trifluoromethanesulfonate | Catalyst and reaction medium | Reaction intermediates | researchgate.net |
The catalytic activity of pyridinium ions has been explored in numerous specific organic reactions. Pyridinium p-toluenesulfonate (PPTS), a related salt, is a well-known mild acid catalyst used for the protection and deprotection of alcohols and in rearrangements. chemicalbook.com N-alkyl pyridinium salts have been employed as catalysts in multicomponent reactions, such as the synthesis of quinolines, where they can act as both the catalyst and the reaction solvent. researchgate.net
In the context of modern synthetic methods, pyridinium salts are also integral to synergistic catalysis systems. For example, they can be used in combination with a metal catalyst, where the pyridinium ion engages in iminium catalysis to activate a substrate, while the metal facilitates a separate redox step. This dual activation strategy has been successfully applied to the modular synthesis of substituted pyridines. organic-chemistry.org The 1-(2-methoxyethyl) group could offer advantages in such systems by tuning the catalyst's properties for optimal performance.
Redox Chemistry and Single-Electron Transfer Processes
Beyond their role in polar, two-electron reactions, N-functionalized pyridinium salts are increasingly recognized as redox-active species capable of engaging in single-electron transfer (SET) processes. nih.gov This reactivity opens up pathways involving radical intermediates, significantly expanding the synthetic utility of these compounds. The redox behavior is largely dictated by the nature of the N-substituent and the reaction conditions. digitellinc.comnih.gov
Upon single-electron reduction, N-substituted pyridinium cations can undergo fragmentation. One major pathway is the homolytic cleavage of the bond between the pyridinium nitrogen and its substituent. nih.govnih.gov For a this compound cation, this would involve the cleavage of the N-CH2 bond following an electron transfer event.
This process generates a neutral pyridine (B92270) molecule and a substituent-derived radical—in this case, the 2-methoxyethyl radical. nih.gov The tendency to form radicals is a notable feature of alkylated pyridinium cations. nih.gov This pathway is fundamental to using pyridinium salts as functional group transfer reagents, where the N-substituent is delivered as a radical to another molecule. nih.gov The generation of these carbon-centered radicals under mild conditions, often initiated by photoredox catalysis, allows for their participation in a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov
| Fragmentation Pathway | Trigger | Key Intermediate | Products | Ref. |
| Homolytic Cleavage | Single-electron reduction | Pyridinyl radical | Pyridine + Substituent radical (e.g., 2-methoxyethyl radical) | nih.govnih.gov |
| Heterolytic Fragmentation | Single-electron reduction | N-centered pyridinium radical anion | N-centered pyridinium radical + Substituent anion | nih.govresearchgate.net |
An alternative fragmentation pathway available to reduced pyridinium salts is heterolytic cleavage. nih.gov In this divergent pathway, the fragmentation results in the formation of an N-centered pyridinium radical and an anionic form of the N-substituent. nih.govresearchgate.net This reactivity is particularly relevant in the context of using pyridinium salts as bifunctional reagents.
The competition between homolytic and heterolytic fragmentation is influenced by the electrochemical properties and bond dissociation energies of the N-substituent. The generation of N-centered pyridinium radicals via this pathway has been harnessed in synthetic methodologies like the Minisci-type alkylation of heteroarenes. researchgate.net These highly reactive N-centered radicals can add to electron-rich alkenes, initiating cascades that lead to complex molecular architectures. researchgate.net The ability to access these distinct radical species through controlled fragmentation makes this compound and related systems versatile tools in modern radical chemistry. nih.gov
Substitution Reactions Involving the Pyridinium Ring
The chemical reactivity of the this compound system is largely characterized by reactions involving the pyridinium ring itself. The permanent positive charge on the nitrogen atom significantly influences the ring's electronic properties, making it highly susceptible to certain types of reactions while being resistant to others.
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for pyridinium rings, particularly when substituted with suitable leaving groups. nih.gov The electron-deficient nature of the ring, enhanced by the quaternized nitrogen, facilitates the attack of nucleophiles. evitachem.com Research on analogous N-alkylpyridinium systems provides insight into the expected reactivity. For instance, studies on the substitution reactions of N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) have revealed a leaving group order that deviates from the typical "element effect" observed in other SNAr reactions. nih.gov In these systems, the observed reactivity order was 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I. nih.gov This suggests that for halo-substituted this compound derivatives, the halogens would act as viable leaving groups in the presence of strong nucleophiles.
The mechanism of these substitution reactions can be intricate. For N-methylpyridinium compounds, the reaction with piperidine was found to be second-order with respect to piperidine. The proposed mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation. nih.gov Computational studies have further suggested that the subsequent elimination of the leaving group can proceed via different pathways depending on the nature of the leaving group itself. For good leaving groups like chloride, bromide, and iodide, the elimination is likely a concerted E2 process. In contrast, for poorer leaving groups like fluoride (B91410) and cyanide, a stepwise E1cB-like mechanism is more probable. nih.gov
Conversely, electrophilic aromatic substitution on the pyridinium ring is generally disfavored. The positively charged nitrogen atom strongly deactivates the ring towards attack by electrophiles. evitachem.comiust.ac.ir Such reactions typically require harsh conditions and are not a common transformation for this class of compounds.
Influence of Methoxyethyl Substituent and Counterions on Reaction Pathways
The specific nature of the N-substituent and the associated counterion in this compound systems plays a critical role in directing the course and efficiency of chemical reactions.
The 1-(2-methoxyethyl) group, as the N-substituent, exerts both electronic and steric influences. Electronically, the primary effect comes from the positively charged pyridinium nitrogen, which withdraws electron density from the ring, thereby activating it for nucleophilic attack. The ether linkage within the methoxyethyl side chain can also influence reaction pathways, potentially by coordinating with metal catalysts or other reagents, which could affect the regioselectivity or stereoselectivity of a transformation. Studies on other N-substituted pyridinium salts have demonstrated the profound impact of the substituent on reactivity. For example, in the catalytic asymmetric addition of Grignard reagents to pyridinium salts, the steric and electronic properties of the N-substituent were shown to be critical in determining both the yield and the enantioselectivity of the resulting dihydropyridine (B1217469) products. acs.org
The counterion is not merely a spectator ion; it can significantly modulate the physical and chemical behavior of the this compound cation. nih.gov The choice of counterion affects properties such as solubility in various organic solvents, which is a crucial parameter for optimizing reaction conditions.
Research on the interaction of various pyridinium salts with model membranes has highlighted the direct impact of the counterion on the compound's activity. The ability of the pyridinium salt to destabilize the membranes was found to be dependent on the counterion, following the general trend shown in the table below. nih.gov This effect is attributed to differences in the hydrated radii and mobility of the anions, which alters their ability to modify the surface potential of associated structures. nih.gov
Furthermore, counterions can be classified based on their interaction with water as either "kosmotropes" (water-ordering) or "chaotropes" (water-disordering). nih.gov This property can influence the structure of the solvent shell around the pyridinium cation, thereby affecting reaction kinetics and equilibria, especially in aqueous or protic media. nih.gov Spectroscopic studies, such as NMR, on pyridinium salts with different counterions have shown noticeable changes in chemical shifts, confirming direct ion-pairing interactions that can alter the electron density of the pyridinium ring and, consequently, its reactivity. mdpi.com For instance, the interaction between the pyridinium protons and counterions like bromide (Br⁻) versus hexafluorophosphate (B91526) (PF₆⁻) can be observed, indicating the counterion's proximity and influence on the cationic ring. mdpi.com
Table 1: Influence of Counterion on the Destabilizing Efficiency of Pyridinium Salts on Model Membranes This table is based on findings from a study on the interaction of pyridinium salts with erythrocyte and planar lipid membranes and indicates the relative efficiency of the salt in causing hemolysis or membrane breakage.
| Counterion | Relative Efficiency | Attributed Factors |
|---|---|---|
| Br⁻ | Highest | Differences in mobility and hydrated ion radii. nih.gov |
| ClO₄⁻ | High | Similar efficiency to Cl⁻. nih.gov |
| Cl⁻ | High | Similar efficiency to ClO₄⁻. nih.gov |
| I⁻ | Intermediate | Part of the general trend of varying efficiency. nih.gov |
| BF₄⁻ | Variable | Significant in hemolysis but less so in lipid membrane destruction. nih.gov |
| NO₃⁻ | Lowest | Differences in modifying surface potential. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| N-methylpyridinium |
| Hexafluorophosphate |
| Bromide |
| Chloride |
| Iodide |
| Perchlorate |
| Tetrafluoroborate (B81430) |
| Nitrate |
| Cyanide |
Computational Chemistry and Theoretical Studies on 1 2 Methoxyethyl Pyridinium
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has become a cornerstone in the computational study of organic compounds and ionic liquids, providing a favorable balance between computational cost and accuracy. numberanalytics.com It is a quantum mechanical method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. numberanalytics.com By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity, making it instrumental in elucidating the behavior of complex molecules like 1-(2-methoxyethyl)pyridinium. numberanalytics.comwayne.edu
Theoretical calculations are crucial for understanding the complex non-covalent interactions that govern the properties of ILs in solution. For pyridinium-based ILs, these interactions include hydrogen bonding and C-Hπ bonds. Quantum chemical calculations have been used to investigate the interactions between pyridinium-based ILs and solvents like toluene. researchgate.net These studies revealed that C-Hπ bonds, formed between the hydrogen atoms of the pyridinium (B92312) ring and the π-system of the aromatic solvent, play a significant role in the capture of aromatic compounds. researchgate.net
A combined experimental and computational study on N-butylpyridinium dicyanamide (B8802431) in DMSO highlighted the importance of hydrogen bonding between the cation and the solvent. acs.org Such studies use DFT to analyze vibrational spectra (FTIR) and elucidate the sequential order of interactions at a molecular level. acs.org
Table 1: Types of Molecular Interactions in Pyridinium-Based Systems Studied by Computational Methods
| Interaction Type | Interacting Species | Significance | Computational Method |
| C-Hπ Bonds | Pyridinium C-H & Aromatic Solvent (e.g., Toluene) | Key for extraction/separation of aromatic compounds. researchgate.net | Quantum Chemical Calculations |
| Hydrogen Bonding | Pyridinium C-H & Anion/Solvent | Governs ion pairing and solvation properties. acs.org | DFT, ATR-FTIR Analysis |
| Intramolecular H-Bonding | Methoxyethyl Ether Oxygen & Pyridinium Ring H | Modulates the cation's Lewis acidity and basicity, affecting solvation. rsc.org | DFT, Molecular Dynamics (MD) |
DFT is a powerful tool for predicting chemical reactivity and clarifying reaction mechanisms. numberanalytics.com By mapping potential energy surfaces, locating transition states, and calculating reaction pathways, DFT provides a molecular-level understanding of chemical transformations. numberanalytics.comnih.gov Pyridinium-based ionic liquids are known to act as catalysts in various organic syntheses, such as the formation of quinolines and benzoin (B196080) condensation. researchgate.net
Computational studies are employed to understand their catalytic activity. For instance, DFT has been used to study the properties of pyridinium hydrogen sulfate (B86663) to understand its role as an acid catalyst. researchgate.net In the context of this compound, DFT calculations could be used to model its role in a reaction by:
Modeling Reactant-Catalyst Complexes: Determining the geometry and binding energy of the substrate interacting with the pyridinium cation.
Calculating Activation Barriers: Quantifying the energy required for the reaction to proceed, thus explaining the catalytic rate enhancement. acs.org
Investigating Transition States: Analyzing the structure of the reaction's highest energy point to understand the detailed mechanism of bond breaking and formation. mdpi.com
While specific studies on the catalytic mechanism of this compound are not widely available, the established use of DFT for other pyridinium ILs demonstrates the potential for such investigations to design more efficient catalysts. researchgate.netmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT, used to predict molecular properties and behaviors based on the fundamental laws of quantum mechanics. rsc.orgunige.ch These calculations are vital for exploring phenomena that are not easily accessible through experiments alone. rsc.org
The coordination chemistry of pyridinium cations involves their interaction with anions and other neutral or charged species. Quantum chemical calculations are frequently used to predict the outcomes of these interactions, such as ion selectivity in host-guest complexes. fau.de For this compound, the cation's positive charge is centered on the nitrogen-containing aromatic ring, making it a key site for coordination with anions. researchgate.net
Theoretical studies can model:
Ion Pair Formation: Calculating the optimal geometry and interaction energy between the this compound cation and various anions (e.g., chloride, acetate).
Complex Stability: Predicting the stability of complexes formed between the pyridinium cation and other molecules, which is crucial for applications in separation science and catalysis. mdpi.com
Electronic Structure of Complexes: Analyzing how coordination affects the electron distribution within the pyridinium ring and its substituents. rsc.org
These computational approaches provide a detailed picture of the forces driving the assembly of molecular structures involving pyridinium species. fau.deresearchgate.net
Solvation, the interaction between solute and solvent molecules, critically influences the properties of an ionic liquid. Quantum chemical calculations are essential for assessing these interactions in both water and organic solvents. vpscience.orgcdnsciencepub.com
A key theoretical study compared the solvation in water of imidazolium-based ILs with an n-butyl side chain versus a methoxyethyl side chain. rsc.org The study, which has strong implications for the pyridinium analogue, found that the methoxyethyl group leads to different solvation behavior. DFT calculations and molecular dynamics simulations supported the hypothesis that intramolecular hydrogen bonding between the ether oxygen and the cation ring's hydrogen atoms deactivates the ether linkage. rsc.org This results in a lower-than-expected Lewis basicity for the methoxyethyl-containing IL compared to its n-butyl counterpart. rsc.org The study also calculated solvatochromic parameters, such as the empirical solvent polarity ET(WB), showing a non-linear dependence on the water content in the IL-water mixtures. rsc.org
Table 2: Theoretical Assessment of Solvation for Methoxyethyl-Substituted Cations in Water
| Property Investigated | Key Finding from Theoretical Calculations | Implication for this compound |
| Intramolecular Bonding | The ether oxygen of the methoxyethyl chain forms H-bonds with acidic ring hydrogens. rsc.org | Reduces the availability of the ether oxygen for external interactions. |
| Lewis Basicity (SB) | The methoxyethyl-substituted IL shows lower Lewis basicity than the n-butyl analogue. rsc.org | Affects the IL's ability to accept hydrogen bonds from solvent molecules like water. |
| Solvent Polarity (ET) | Shows a non-linear relationship with water concentration, with minimal difference between the methoxyethyl and n-butyl chains. rsc.org | The overall polarity of the mixture is complex and not simply an average of the components. |
The dissolution of cellulose (B213188), a biopolymer held together by an extensive network of hydrogen bonds, is a significant challenge that certain ionic liquids can overcome. nih.gov N-alkylpyridinium chlorides were among the early salts identified for this purpose. nih.gov Theoretical calculations have been instrumental in shedding light on the dissolution mechanism at the molecular level.
The fundamental principle of cellulose dissolution in ILs is the disruption of its intra- and intermolecular hydrogen bonds by the ions of the solvent. nih.gov Computational studies suggest a cooperative mechanism:
Anion Interaction: The anion of the IL (e.g., chloride, Cl⁻) is the primary actor, forming strong hydrogen bonds with the hydroxyl groups of the cellulose polymer. This interaction breaks the existing hydrogen bond network within the cellulose structure. mdpi.com
Cation Interaction: The bulky organic cation (e.g., this compound) then interacts with the cellulose chain, preventing the hydroxyl groups from re-forming their original network and thus keeping the polymer in solution. mdpi.com
Theoretical calculations on a similar IL, 1-(2-methoxyethyl)-3-methylimidazolium chloride ([MOE-mim]Cl), showed that the extra oxygen atom in the methoxyethyl group can form additional hydrogen bonds, which enhances the dissolution of biomass. mdpi.com This suggests that the ether functionality in this compound may similarly contribute to its effectiveness as a cellulose solvent, a hypothesis that can be rigorously tested and refined through further computational modeling.
Molecular Dynamics Simulations for Dynamic Behavior of Ionic Liquids
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic properties of ionic liquids (ILs) at the atomic level. These simulations provide a detailed picture of the motion of individual ions and their collective behavior, which governs macroscopic transport properties such as viscosity, conductivity, and diffusion coefficients. For pyridinium-based ionic liquids, including those with ether-functionalized cations like this compound, MD simulations offer valuable insights into structure-property relationships.
The dynamic behavior of ionic liquids is complex, often exhibiting non-ideal characteristics such as high viscosity and non-Arrhenius temperature dependence of transport properties. These phenomena are direct consequences of the strong electrostatic interactions and the specific packing of the constituent ions. MD simulations can elucidate the nature of these interactions and their influence on the mobility of cations and anions.
A combined experimental and molecular dynamics study on various pyridinium-based ionic liquids has shown that classical force fields can be developed to accurately compute both dynamic and thermodynamic properties. acs.org However, evidence of glassy dynamics at lower temperatures can sometimes prevent the precise determination of self-diffusivities on the timescale of typical MD simulations. acs.org Volumetric properties like density, isothermal compressibility, and volumetric expansivity, as well as heat capacities, generally show good agreement with experimental values. acs.org
The accuracy of MD simulations for predicting transport properties is highly dependent on the quality of the force field used. For pyridinium-based ILs, refined atomistic force fields have been developed that provide reliable predictions of transport properties like self-diffusion coefficients, shear viscosity, and ionic conductivity across a range of temperatures. sid.ir These force fields are typically parameterized to reproduce experimental data and quantum chemistry calculations.
The presence of an ether group in the side chain of the cation, as in this compound, is expected to significantly influence the dynamic behavior of the corresponding ionic liquid. The ether oxygen can act as a coordination site for cations, potentially altering the ionic association and creating distinct local structures. Studies on other ether-functionalized cations have shown that the increased conformational flexibility of the alkoxy chains can lead to higher ionic mobility compared to their alkyl counterparts. aip.org This increased flexibility can disrupt the packing of the ions and lower the viscosity.
The transport properties of ionic liquids are intrinsically linked. The Stokes-Einstein and Nernst-Einstein equations are often used to relate diffusion coefficients to viscosity and conductivity, respectively. However, deviations from these relationships are common in ionic liquids, indicating correlated ionic motion. MD simulations can probe these correlations by analyzing the collective motion of ions.
Table 1: Representative Transport Properties of Selected Pyridinium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | Temperature (K) | Viscosity (mPa·s) | Ionic Conductivity (S/m) | Cation Self-Diffusion Coefficient (10⁻¹¹ m²/s) | Anion Self-Diffusion Coefficient (10⁻¹¹ m²/s) |
| 1-Butyl-3-methylpyridinium | [Tf₂N]⁻ | 298.15 | 72 | 0.35 | 1.8 | 2.5 |
| 1-Hexyl-3-methylpyridinium | [Tf₂N]⁻ | 298.15 | 134 | 0.18 | 0.8 | 1.2 |
| 1-Octyl-3-methylpyridinium | [Tf₂N]⁻ | 298.15 | 230 | 0.09 | 0.4 | 0.6 |
| 1-Butylpyridinium | [BF₄]⁻ | 298.15 | 145 | 0.21 | 1.2 | 1.5 |
Note: The data in this table is representative of typical values for pyridinium-based ionic liquids and is compiled from various sources for illustrative purposes. acs.orgnih.gov The values for this compound-based ILs are expected to differ based on the specific anion and the influence of the ether functionality.
Applications of 1 2 Methoxyethyl Pyridinium in Advanced Chemical Systems
Development as Ionic Liquid (IL) Formulations
Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. nih.govorcid.org The 1-(2-methoxyethyl)pyridinium cation is a versatile building block for these ILs, where its properties can be finely adjusted by pairing it with different anions.
As Solvents for Organic Synthesis and Base-Catalyzed Reactions
Ionic liquids based on pyridinium (B92312) cations are recognized as potential green reaction solvents for organic synthesis. rsc.org Their use can lead to unconventional reactivity compared to traditional organic solvents or water because the solute is solvated exclusively by ions. rsc.org The structure of the this compound cation, with its polar ether group, suggests its utility in reactions requiring specific solvation environments. While detailed studies focusing specifically on this compound as a solvent for a broad range of named organic reactions are still emerging, the principles of IL chemistry indicate its suitability. For instance, in base-catalyzed reactions, the choice of a basic anion paired with the this compound cation could create a basic ionic liquid, where the IL acts as both the solvent and the catalyst, simplifying product separation and catalyst recycling.
In Gas Separation and Capture Technologies (e.g., Carbon Dioxide Capture)
A significant application of this compound ([E₁Py]⁺) based ILs is in the field of gas separation, particularly for the capture of carbon dioxide (CO₂). frontiersin.org The functional design of the cation is crucial for optimizing the performance of these ILs.
The incorporation of an ether group into the alkyl side chain of pyridinium cations is a deliberate design strategy to enhance their properties for CO₂ capture. acs.org This functionalization has several key advantages:
Reduced Viscosity: A major drawback of many ionic liquids is their high viscosity, which can hinder mass transfer and increase operational costs. beilstein-journals.orgibs.re.kr Introducing a flexible ether linkage, as in the this compound cation, lowers the viscosity compared to analogous ILs with simple alkyl chains. beilstein-journals.orgacs.org For example, ether-functionalized pyridinium ILs show a viscosity reduction of up to 43% compared to their non-functionalized counterparts. beilstein-journals.orgibs.re.kr
Enhanced Selectivity: The ether group has a weak impact on the solubility of CO₂ itself but significantly reduces the solubility of other gases like methane (B114726) (CH₄). acs.orgnih.gov This differential solubility leads to a substantial increase in the CO₂/CH₄ selectivity, which is critical for natural gas sweetening processes. acs.orgnih.gov
Improved Biodegradability: Ether-functionalized ILs have been noted to exhibit higher biodegradability compared to many traditional alkyl-substituted ILs, offering a more environmentally benign profile. frontiersin.org
Research has shown that the dissolution of CO₂ in these ILs is governed by both the gas-IL interaction and the free volume within the liquid, whereas CH₄ solubility is dominated by the gas-IL interaction alone. acs.orgnih.gov
In one study, [E₁Py]⁺ was paired with anions containing an increasing number of cyano groups: thiocyanate (B1210189) ([SCN]⁻), dicyanamide (B8802431) ([N(CN)₂]⁻), and tricyanomethanide ([C(CN)₃]⁻). frontiersin.org The results demonstrated that increasing the number of cyano groups in the anion enhanced the CO₂ absorption capacity. This is attributed to the nature of the anion influencing the gas-IL interactions. frontiersin.org
| Ionic Liquid | CO₂ Absorption (mol CO₂ / mol IL) |
|---|---|
| [E₁Py][SCN] | 0.48 |
| [E₁Py][N(CN)₂] | 0.62 |
| [E₁Py][C(CN)₃] | 0.75 |
Data sourced from Hussain et al. (2021). frontiersin.org
Another key anion is bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which, when paired with ether-functionalized pyridinium cations like [E₁Py]⁺, creates ILs with low viscosity and high CO₂/CH₄ selectivity. acs.orgnih.gov The interaction between the cation and anion can also play a role; weaker cation-anion interactions can sometimes lead to higher CO₂ uptake by making the anion more available to interact with CO₂ molecules.
| Ionic Liquid | CO₂/CH₄ Selectivity |
|---|---|
| [E₁Py][NTf₂] | 24.3 |
For Enhanced Solvation Properties in Various Chemical Transformations
The solvent properties of an ionic liquid, including its polarity and ability to form hydrogen bonds, are crucial for its application in chemical transformations. The this compound cation is designed to offer a unique solvation environment.
A comparative solvatochromic study on imidazolium-based ILs showed that replacing an n-butyl side chain with a methoxyethyl side chain affects the medium's polarity and Lewis basicity. beilstein-journals.org The ether oxygen in the side chain is a potential hydrogen-bond acceptor, which can influence the solvation of solutes. However, this ether functionality can be "deactivated" through intramolecular hydrogen bonding with the acidic protons of the cation's aromatic ring. beilstein-journals.org This nuanced behavior means that the solvation properties are not simply a sum of the constituent parts but are a result of complex intramolecular and intermolecular interactions. Such tailored solvation can be used to influence reaction rates and equilibria in various chemical transformations. For instance, ether-functionalized ILs have been shown to have reduced Coulombic interactions between the cation and anion, which can affect ion mobility and the solvation of charged species in a reaction.
Catalytic Applications in Organic Transformations
Beyond their role as solvents, pyridinium derivatives can participate directly in catalytic cycles. Recent research has unveiled a catalytic role for N-alkoxypyridinium salts, which are structurally related to this compound. These salts serve as effective precursors for generating reactive radical species under mild, visible-light-induced photocatalytic conditions. nih.gov
In this strategy, the N-alkoxypyridinium salt undergoes a single-electron reduction by a photoexcited catalyst. This process leads to the cleavage of the N-O bond, generating a transient alkoxy radical. This highly reactive radical can then initiate further transformations, such as an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to activate a remote, otherwise unreactive C(sp³)–H bond. acs.org The resulting alkyl radical can then undergo various coupling reactions.
This approach allows for the site-selective functionalization of complex molecules under metal-free conditions and has been applied to:
Remote C(sp³)–H Pyridylation: The alkyl radical formed after the 1,5-HAT adds back onto the pyridinium ring of another substrate molecule, achieving a challenging C–H heteroarylation.
Remote Desaturation: The generated radical can initiate a chain process leading to the formation of a C=C double bond in a saturated alkyl chain. acs.org
While this compound itself has not been the specific subject of these catalytic studies, the demonstrated reactivity of the N-alkoxypyridinium framework highlights a potent, yet underexplored, catalytic potential for this class of compounds, moving them beyond their traditional role as passive solvent components.
Utilization as Standalone Catalysts
While the primary applications of this compound are in electrochemical systems and as ligands, pyridinium salts, in general, can function as catalysts in certain organic reactions. For example, pyridinium-based ionic liquids have been investigated for their catalytic activity. The ether-functionalized side chain in this compound could influence its solubility and catalytic behavior, potentially in reactions like SO2 capture where ether-functionalized pyridinium chlorides have shown high absorption capacities. researchgate.net Pyridinium compounds can also act as phase-transfer catalysts, facilitating reactions between reactants in different phases. fluorochem.co.uk
Integration into Metal Complexes as Ligands for Homogeneous Catalysis
In Ethylene (B1197577) Oligomerization and Related Processes
In the field of ethylene oligomerization, catalyst systems often employ ligands to tune the selectivity and activity of the metal center, which is frequently chromium or nickel. nih.govrsc.orgalfachemic.com These catalysts are pivotal for producing linear alpha-olefins like 1-hexene (B165129) and 1-octene, which are important industrial commodities. nih.gov The ligands used are often complex, bearing specific steric and electronic properties to control the polymerization process. unam.mxfrontiersin.org
For instance, studies have shown that nickel(II) complexes with (amino)pyridine ligands can be activated to create active ethylene oligomerization catalysts. rsc.orgresearchgate.net While direct use of this compound as a primary ligand in this specific process is not extensively documented in the provided results, related structures are common. For example, ligands like 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine are used to form nickel complexes for ethylene oligomerization. rsc.org The development of single-component chromium precatalysts for ethylene tetramerization highlights the importance of the ligand sphere in stabilizing the active catalytic species. nih.gov The design of these ligands, which can include pyridyl moieties, is critical for achieving high productivity and selectivity. nih.govfrontiersin.org
Electrochemical Systems and Devices
Ionic liquids (ILs), which are salts with low melting points, are of great interest for various electrochemical applications due to their high thermal and electrochemical stability, low volatility, and high conductivity. researchgate.netresearchgate.net Pyridinium-based ILs are a significant class of these materials. researchgate.netresearchgate.net The properties of these ILs can be fine-tuned by modifying the cation or anion. researchgate.net
As Electrolytes in Energy Storage Technologies (e.g., Supercapacitors)
Supercapacitors are energy storage devices known for their high power density and long cycle life. nih.gov The performance of a supercapacitor is heavily dependent on the properties of its electrolyte. bohrium.comfrontiersin.orgnih.gov Ionic liquids are considered promising electrolytes for high-voltage supercapacitors, capable of operating at wider potential windows than traditional aqueous or organic electrolytes. bohrium.comfrontiersin.orgnih.govdlr.demdpi.com
While research has explored various pyridinium-based ILs for supercapacitors, specific data on this compound is not as prevalent as for other related cations like pyrrolidinium (B1226570) or imidazolium (B1220033). bohrium.comfrontiersin.orgnih.govfrontiersin.org However, studies on similar structures, such as ether-functionalized pyrrolidinium and ammonium-based ILs, provide insights. For example, N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate (B81430) has been shown to yield superior properties in supercapacitors compared to conventional electrolytes. mdpi.comelectrochem.org The ether group is known to reduce viscosity, which can improve ionic conductivity. frontiersin.org A study on various ILs for high-voltage supercapacitors included 1-Methyl-1-(2-methoxyethyl)pyrrolidinium Bis(trifluoromethanesulfonyl)imide, a structurally similar compound, which was identified as applicable for high-temperature, high-voltage supercapacitors. bohrium.comfrontiersin.orgnih.gov
Table 1: Performance of Selected Ionic Liquid Electrolytes in Supercapacitors
| Ionic Liquid Cation | Anion | Max Voltage (V) | Operating Temperature | Reference |
|---|---|---|---|---|
| 1-Methyl-1-propylpiperidinium | [TFSI] | 5.4 | High Temperature | bohrium.comfrontiersin.orgnih.gov |
| 1-Methyl-1-(2-methoxyethyl)pyrrolidinium | [TFSI] | 5.2 | High Temperature | bohrium.comfrontiersin.orgnih.gov |
| N-Trimethyl-N-hexylammonium | [TFSI] | 5.2 | High Temperature | bohrium.comfrontiersin.orgnih.gov |
Applications in Metal Surface Finishing and Electroplating
Ionic liquids are also utilized in electroplating and metal surface finishing due to their ability to dissolve metal salts and their wide electrochemical windows. They can serve as electrolytes for the electrodeposition of metals that are difficult to plate from aqueous solutions. Pyridinium-based additives can act as leveling and brightening agents in plating baths. For instance, a German patent describes a galvanic nickel bath containing N-[ß-(methoxyethyl)] pyridinium. google.com Related compounds like 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE are used as powerful leveling agents in nickel baths to produce bright and smooth coatings. atamanchemicals.com The use of ionic liquid mixtures, including those with pyridinium cations like 1-Butyl-3-methylpyridinium, has been explored for the low-temperature electroplating of metals such as zirconium. pnnl.gov
Role in Dye-Sensitized Photoelectrochemical Cells
Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that offer a low-cost alternative to conventional silicon-based solar cells. researchgate.netmdpi.com The electrolyte is a critical component, responsible for regenerating the dye and transporting charge between the electrodes. researchgate.net While volatile organic solvents are often used, their evaporation can limit the long-term stability of the cell. electrochem.orgmdpi.com
Ionic liquids, including pyridinium salts, have been extensively studied as non-volatile electrolytes to improve DSSC stability. researchgate.netmdpi.comnih.govgoogle.com Pyridinium iodide salts can serve as both the iodide source for the redox couple and to provide ionic conductivity. nih.gov Research has shown that DSSCs using pyridinium-based electrolytes can achieve efficiencies comparable to those using conventional imidazolium salts. nih.gov Although direct studies on this compound iodide are not detailed in the provided search results, research on related ether-functionalized cations is present. For example, electrolytes containing 1-(2-methoxyethyl)-2-ethylpyrazolium have been used in DSSCs. researchgate.net Furthermore, organic dyes incorporating a pyridinium moiety as an acceptor group have been synthesized for use in DSSCs, demonstrating the versatility of the pyridinium structure in these devices. rsc.org
Table 2: Photovoltaic Performance of DSSCs with Pyridinium-based Components
| Electrolyte/Dye Component | Jsc (mA/cm²) | Voc (V) | Fill Factor | Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Binary IL: PMII:BMISCN (1:0.75) | 6.52 | 0.62 | 0.47 | 1.89 | researchgate.net |
Facilitation of Ion Transport and Electron Transfer Processes
The unique molecular structure of the this compound cation plays a significant role in facilitating both ion transport and electron transfer processes, which are critical in various electrochemical and biological systems. The presence of the ether group on the ethyl side chain introduces flexibility and coordinating ability, which can influence the mobility and interaction of ions in its vicinity.
Research has also explored the role of pyridinium-based structures in electron transfer processes. Studies on electron donor-acceptor (EDA) complexes have shown that pyridinium ions can act as electron acceptors. d-nb.info Upon photoexcitation, single electron transfer can occur from an electron donor to the pyridinium cation, generating a radical ion pair. d-nb.info This fundamental process is key to various photochemical reactions. The efficiency of such charge transfer processes can be tuned by modifying the structure of the molecules involved. nih.govacs.orgresearchgate.net For example, introducing electron-withdrawing groups can enhance the electron-accepting properties of a molecule, thereby facilitating more efficient intramolecular charge transfer. nih.govacs.orgresearchgate.net While these studies may not directly involve this compound, they highlight the inherent capability of the pyridinium core to participate in electron transfer.
The table below summarizes key aspects of how the structural features of cations like this compound can influence transport and transfer processes.
| Feature | Influence on Ion Transport | Influence on Electron Transfer |
| Pyridinium Ring | The aromatic, cationic nature of the ring influences interactions with anions and surrounding media. | Acts as an electron acceptor in electron donor-acceptor complexes. d-nb.info |
| Methoxyethyl Side Chain | The ether group can lower viscosity, increasing ion mobility and conductivity. nih.gov | The electron-donating or -withdrawing nature of substituents can modulate the electron-accepting properties of the pyridinium core. nih.govacs.orgresearchgate.net |
| Overall Cation Structure | The size and shape of the cation affect packing and intermolecular forces, impacting transport properties. | The stability of the resulting radical cation influences the efficiency and pathway of the electron transfer process. |
Contribution to Advanced Materials Science
The this compound cation is a valuable component in the field of materials science, serving as a versatile building block for the creation of complex organic structures and functional polymers. sigmaaldrich.comcymitquimica.commsesupplies.com
Organic building blocks are fundamental molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The this compound moiety can be incorporated into larger organic structures to impart specific properties. For instance, the related compound 2-(2-methoxyethyl)pyridine (B93297) is synthesized from 2-vinylpyridine (B74390) and serves as an intermediate in the production of pharmaceuticals. wikipedia.org This demonstrates the utility of the methoxyethyl-pyridine framework in organic synthesis.
In polymer chemistry, vinylpyridine compounds are precursors to specialty polymers. wikipedia.org The polymerization of such monomers can lead to a wide range of polymeric materials with diverse applications. While direct polymerization of this compound itself is not commonly reported, its structural motifs are relevant. For example, living cationic polymerization of vinyl ethers with functional side groups allows for the synthesis of well-defined polymers with stimuli-responsive properties. osaka-u.ac.jp The principles of controlling polymer architecture through such methods can be applied to monomers containing pyridinium and ether functionalities.
The synthesis of block copolymers, which are composed of different polymer chains linked together, can result in materials with unique, self-assembling properties. osaka-u.ac.jpnih.gov The inclusion of a this compound-like unit could introduce properties such as ionic conductivity or specific solvent affinities into a block copolymer.
The following table outlines the potential roles of this compound as a building block in material synthesis.
| Material Type | Role of this compound Moiety | Potential Properties of Resulting Material |
| Complex Organic Molecules | Serves as a core structural unit or a functional side group. cymitquimica.comevitachem.com | Tailored electronic, optical, or biological activity. |
| Homopolymers | As a monomer unit in a polymerization reaction. | Ionic conductivity, specific solubility, thermal stability. |
| Block Copolymers | Forms one of the blocks in the copolymer chain. osaka-u.ac.jpnih.gov | Self-assembly into organized nanostructures, stimuli-responsive behavior. |
| Cross-linked Polymers | Acts as a cross-linking agent or a functional component in a polymer network. | Enhanced mechanical properties, controlled swelling behavior. |
Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone. These materials combine the unique properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers. rsc.org
The this compound cation is a prime candidate for incorporation into PILs. By functionalizing a suitable monomer with the this compound group, it is possible to synthesize a PIL where this cation is tethered to the polymer chain. The presence of the ether linkage in the methoxyethyl group can enhance the flexibility of the polymer backbone and potentially lower the glass transition temperature of the resulting PIL. nih.gov
The properties of PILs are highly tunable by altering the cation, the anion, and the polymer backbone. rsc.org Using this compound as the cationic moiety would be expected to influence the ionic conductivity, thermal stability, and solubility of the resulting PIL. For instance, pyridinium-based ionic liquids have been noted for their potential in agricultural and pharmaceutical applications. researchgate.net
The synthesis of such functional PILs can be achieved through the polymerization of a vinyl-functionalized this compound salt or by the post-polymerization modification of a suitable reactive polymer with a this compound-containing molecule. These PILs can find applications as solid-state electrolytes in batteries, membranes for gas separation, and as catalysts or catalyst supports. rsc.org
The table below details the expected impact of incorporating the this compound cation into a polymeric ionic liquid.
| Property of PIL | Influence of this compound Cation |
| Ionic Conductivity | The mobility of the counter-anion and the segmental motion of the polymer backbone, influenced by the flexible ether group, will determine the conductivity. nih.govrsc.org |
| Thermal Stability | The inherent thermal stability of the pyridinium ring contributes to the overall stability of the polymer. researchgate.net |
| Mechanical Properties | The interaction between the polymer chains, mediated by the ionic groups, will affect the mechanical strength and flexibility of the material. |
| Solubility/Miscibility | The polarity and hydrogen bonding capability of the cation will influence the polymer's interaction with different solvents and other materials. nih.gov |
| Glass Transition Temperature (Tg) | The flexible ether side chain is expected to lower the Tg, potentially leading to materials that are amorphous and have good conductivity at ambient temperatures. nih.gov |
Emerging Research Avenues and Future Outlook for 1 2 Methoxyethyl Pyridinium Research
Systematic Investigation of Structure-Property-Performance Relationships
The performance of any ionic liquid is intrinsically linked to its physicochemical properties, which are a direct consequence of its molecular structure. For 1-(2-Methoxyethyl)pyridinium, the interplay between the aromatic pyridinium (B92312) cation and the methoxyethyl side chain is a critical determinant of its behavior.
Research into related heterocyclic ionic liquids, such as those based on piperidinium (B107235) and pyrrolidinium (B1226570) cations, has established that the incorporation of an ether linkage into an alkyl side chain can have profound effects. rsc.orgrsc.org Generally, the introduction of an ether oxygen atom tends to reduce viscosity compared to simple alkyl chains of similar length. nih.gov This is often attributed to an increase in the conformational flexibility of the side chain, which can disrupt efficient packing of the ions and enhance ion mobility. nih.govchim.it For instance, studies on pyrrolidinium-based ILs show that the position of the ether oxygen atom significantly influences transport properties. rsc.orgresearchgate.net
While specific data for this compound is not extensively documented, we can infer its likely properties by examining analogous compounds. For example, the related compound, 1-methyl-1-(2-methoxyethyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide ([Pyr1,1O2][TFSI]), has been investigated as an electrolyte for high-voltage supercapacitors. bohrium.comresearchgate.netfrontiersin.org A systematic approach to understanding this compound would involve synthesizing a series of cations with varying alkyl chain lengths and ether positions to map out these relationships precisely.
A comprehensive investigation would correlate structural features with key performance metrics such as:
Ionic Conductivity: Essential for electrochemical applications like batteries and supercapacitors. bohrium.comelectrochem.org The flexibility of the methoxyethyl chain is expected to influence this property.
Viscosity: A crucial factor for applications requiring mass transport, such as in catalysis or separations. nih.govmdpi.com Ether-functionalized ILs often exhibit lower viscosity. nih.gov
Thermal Stability: Determines the operational temperature range of the IL. chim.it
Electrochemical Window: Defines the voltage range over which the IL is stable against oxidation and reduction, a critical parameter for energy storage devices. rsc.orgmdpi.com
The anion paired with the this compound cation also plays a pivotal role in defining the final properties of the ionic liquid. A systematic study would involve pairing the cation with a diverse range of anions (e.g., halides, tetrafluoroborate (B81430), bis(trifluoromethylsulfonyl)imide) to create a matrix of ILs with tailored properties. Quantitative structure-property relationship (QSPR) models, which use computational methods to predict properties based on molecular structure, would be an invaluable tool in this systematic investigation. researchgate.netmdpi.com
| Property | General Influence of Ether Side Chain (Compared to Alkyl) | Relevance to this compound Performance |
| Viscosity | Generally lower nih.gov | Improved mass transport for catalysis and faster charge transfer in batteries. |
| Ionic Conductivity | Often higher due to lower viscosity researchgate.net | Better performance as an electrolyte in electrochemical devices. electrochem.org |
| Density | Can be higher due to more efficient packing chim.it | Important for process design and separation applications. |
| Thermal Stability | Dependent on specific structure and anion rsc.org | Defines the upper limit for operational temperature in various applications. |
| Electrochemical Window | Influenced by both cation and anion mdpi.com | Crucial for high-voltage energy storage applications. bohrium.com |
Advancements in Green Chemistry and Sustainable Synthetic Strategies
The traditional synthesis of ionic liquids often involves quaternization reactions using alkyl halides, which can be hazardous and generate significant waste. temple.edu As the chemical industry pivots towards more environmentally benign processes, developing green synthetic routes for this compound is a key research objective.
Several sustainable strategies are being explored for the synthesis of pyridinium-based ILs:
Renewable Feedstocks: One innovative approach involves synthesizing pyridinium cations from renewable resources. For example, research has demonstrated the production of N-substituted 3-hydroxypyridinium (B1257355) zwitterions from furfural (B47365) (derivable from biomass) and amino acids. mpg.de These zwitterions can then be converted into functional ionic liquids through processes like hydrothermal decarboxylation, avoiding the need for traditional alkylation agents. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. sioc-journal.cn This technique has been successfully applied to the synthesis of various pyridinium salts and other heterocyclic ILs, offering a promising route for the efficient production of this compound. nih.govnih.govmdpi.commdpi.com For instance, the microwave-assisted interaction of pyridinium salts with other reagents has been used to create complex fluorescent molecules, showcasing the versatility of this method. nih.gov
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient and atom-economical. nih.govresearchgate.net Designing a one-pot synthesis for this compound, potentially catalyzed by a recyclable acidic ionic liquid, would align with the principles of green chemistry by minimizing purification steps and solvent usage. vjol.info.vn
Alternative Alkylating Agents: Instead of alkyl halides, greener alkylating agents like dimethyl carbonate can be used. A green route for synthesizing (2-methoxyethyl)benzene (B124563) using dimethyl carbonate with a solid base catalyst has been developed, suggesting a potential pathway for the O-methylation step in a precursor to the pyridinium salt. researchgate.net
The adoption of these green strategies would not only reduce the environmental footprint of this compound production but could also lead to more cost-effective and scalable manufacturing processes. orientjchem.org
Exploration of Novel Derivative Architectures and Tunable Functionalities
The "designer" nature of ionic liquids allows their properties to be fine-tuned for specific tasks by modifying their structure. mdpi.com For this compound, the pyridine (B92270) ring and the methoxyethyl side chain both offer sites for functionalization, opening avenues for the creation of novel derivative architectures with tailored capabilities.
Future research is likely to focus on several key areas:
Task-Specific Ionic Liquids (TSILs): By introducing specific functional groups, the cation can be engineered for a particular application. For example, incorporating acidic groups like –SO3H or –COOH onto the pyridinium structure can create Brønsted acidic ILs for catalysis. vjol.info.vnionike.com Alternatively, adding basic sites like amino groups could yield basic ILs. The synthesis of compounds like 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one demonstrates the feasibility of adding functional groups to a methoxyethyl-substituted pyridine core.
Bio-inspired and Biodegradable ILs: There is a growing interest in developing ionic liquids with reduced environmental persistence. One strategy involves incorporating ester functionalities into the side chain of the pyridinium cation, which can act as a predetermined breaking point for biodegradation. rsc.org Applying this concept to the this compound structure could lead to more environmentally friendly solvents and materials.
Luminescent and Photo-responsive Materials: The pyridinium ring is a known chromophore. By strategically combining it with other photoactive moieties, it is possible to create novel luminescent materials. Research on tripodal pyridinium salts has shown that intramolecular charge transfer can lead to color-tunable liquid crystals. acs.org Similarly, intermolecular charge transfer between substituted pyridinium cations and specific anions can also be tuned to create materials with interesting optical properties. acs.org Derivatives of this compound could be explored as building blocks for new dyes, sensors, or photo-responsive materials.
Polymeric and Hybrid Materials: The cation can be designed with a polymerizable group, allowing it to be incorporated into polymer chains to form "poly(ionic liquid)s" or ionogels. rsc.org These materials combine the properties of the ionic liquid (e.g., conductivity) with the mechanical stability of a polymer, making them suitable for applications like solid-state electrolytes or advanced membranes.
The ability to modify the this compound scaffold, either by altering the side chain or functionalizing the pyridine ring, provides a vast chemical space for designing next-generation materials with precisely controlled functionalities. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
